REACTION_CXSMILES
|
[F:1][C:2]([F:14])([F:13])[C:3]1[N:8]=[C:7]([CH:9](O)[CH2:10][CH3:11])[CH:6]=[CH:5][CH:4]=1.[Br:15]C(C1C=CC=CN=1)CCC>>[Br:15][CH:9]([C:7]1[CH:6]=[CH:5][CH:4]=[C:3]([C:2]([F:14])([F:13])[F:1])[N:8]=1)[CH2:10][CH3:11]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC(C1=CC=CC(=N1)C(CC)O)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC(CCC)C1=NC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
BrC(CC)C1=NC(=CC=C1)C(F)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |